molecular formula C22H24N2O4 B2989290 4-(2-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1421462-38-5

4-(2-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B2989290
CAS RN: 1421462-38-5
M. Wt: 380.444
InChI Key: WKUJXQXBVKRANK-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
BenchChem offers high-quality 4-(2-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

c-Met Inhibitor in Cancer Therapy

4-(2-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide, as part of the pyrazolone-based class II c-Met inhibitors, has been explored for its potential in treating c-Met-dependent tumors. These compounds, including AMG 458, show promise as therapeutic agents due to their potent inhibition of the c-Met receptor, a tyrosine kinase often deregulated in cancer. The development of these inhibitors, particularly AMG 458, has led to preclinical safety studies, underscoring their potential role in cancer therapy (Liu et al., 2012).

Covalent Binding and Glutathione Displacement

Another aspect of this compound's reactivity involves its covalent binding to liver microsomal proteins and the formation of thioether adducts with glutathione and N-acetyl cysteine. These reactions, observed both in vitro and in vivo, are important for understanding the compound's metabolic and pharmacokinetic profiles. The insights gained from these interactions have informed the design of analogues with reduced glutathione adduct formation, which is crucial for optimizing therapeutic efficacy and safety (Teffera et al., 2008).

Chemical Synthesis and Rearrangements

The compound is also significant in chemical research, particularly in the context of synthesis and rearrangements. It has been involved in studies exploring the Smiles-type rearrangement, leading to the formation of compounds with potential biological significance. These studies contribute to the broader field of synthetic chemistry, expanding the toolkit for creating novel molecules with possible therapeutic applications (Sirakanyan et al., 2015).

Synthesis of Novel Compounds and Derivatives

Further research has been conducted on synthesizing new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, illustrating the compound's role in the development of new chemical entities. These synthesized molecules, characterized by various spectral analyses, hold potential for future pharmacological investigations (Zaki et al., 2017).

properties

IUPAC Name

4-(2-methoxyphenyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-27-19-5-3-2-4-18(19)22(9-12-28-13-10-22)21(26)24-16-7-6-15-8-11-23-20(25)17(15)14-16/h2-7,14H,8-13H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUJXQXBVKRANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)C(=O)NC3=CC4=C(CCNC4=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methoxyphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide

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